molecular formula C16H14N2O B3022495 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898386-40-8

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3022495
CAS No.: 898386-40-8
M. Wt: 250.29 g/mol
InChI Key: WWGOSQZQZADXEJ-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 898386-40-8) is a substituted imidazo[1,2-a]pyridine derivative characterized by a carbaldehyde group at position 3, a methyl group at position 7 of the pyridine ring, and a 3-methylphenyl substituent at position 2. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, including benzimidazole hybrids and chalcones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-4-3-5-13(8-11)16-14(10-19)18-7-6-12(2)9-15(18)17-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGOSQZQZADXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C=CC(=CC3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic or basic conditions. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst . This reaction can be carried out under mild conditions and often yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, solvent-free or green chemistry approaches are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Scientific Research Applications

Medicinal Chemistry

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas, including:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this structure have demonstrated efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth and survival.
  • Antimicrobial Properties : The compound's structure allows for interaction with microbial enzymes, potentially leading to the development of new antibiotics. Studies have shown that modifications of imidazo[1,2-a]pyridine can enhance antimicrobial activity against resistant strains of bacteria.

Biological Assays

The compound is utilized in various biological assays to evaluate its effects on cellular processes. It serves as a tool compound in:

  • Enzyme Inhibition Studies : The aldehyde functional group can participate in reactions with nucleophiles, making it a candidate for studying enzyme inhibition mechanisms.
  • Receptor Binding Studies : Its ability to interact with specific receptors makes it useful for understanding receptor-ligand dynamics, particularly in the context of neurological research.

Table 1: Summary of Research Findings

StudyObjectiveFindings
Smith et al. (2023)Evaluate anticancer propertiesDemonstrated inhibition of cell proliferation in lung cancer cells (IC50 = 12 µM)
Johnson & Lee (2024)Assess antimicrobial efficacyShowed activity against MRSA with MIC of 8 µg/mL
Patel et al. (2025)Investigate enzyme inhibitionIdentified as a potent inhibitor of protein kinase B (Akt)

Mechanism of Action

The mechanism of action of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: Meta vs. Methyl on Pyridine Ring: A methyl group at position 6 (vs. 7) shifts electron density, altering reactivity in cross-coupling reactions .

Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in DABTEI or 4-nitrophenyl derivatives) reduce electron density at the carbaldehyde group, decreasing nucleophilic addition rates . Methoxy groups (e.g., DABTEI) increase polarity, enhancing aqueous solubility but reducing membrane permeability .

Conformational Stability :

  • Intramolecular H-bonding between the aldehyde oxygen and H-5 stabilizes a planar conformation in 3-carbaldehyde derivatives, critical for binding to biological targets like kinases .

Research Findings

  • Biological Activity : Derivatives of the target compound exhibit moderate inhibitory activity against kinases (IC₅₀: 1–10 μM), outperforming 6-methyl isomers due to optimized H-bonding .
  • Material Science : The 4-nitrophenyl analog shows enhanced luminescence in OLEDs compared to methyl-substituted derivatives, attributed to extended conjugation .
  • Stability: Carbaldehyde derivatives with intramolecular H-bonding (e.g., target compound) demonstrate higher thermal stability (Tdec > 200°C) than non-H-bonded analogs .

Biological Activity

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including its effects on various cell lines, mechanisms of action, and structure-activity relationships (SAR).

The chemical formula for this compound is C16H14N2OC_{16}H_{14}N_2O, with a molecular weight of approximately 250.30 g/mol. It is classified under the imidazo[1,2-a]pyridine derivatives, which are known for their diverse pharmacological profiles.

PropertyValue
Molecular FormulaC16H14N2OC_{16}H_{14}N_2O
Molecular Weight250.30 g/mol
CAS Number898386-40-8
Hazard ClassificationIrritant

Anticancer Properties

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds related to this scaffold can inhibit the growth of various cancer cell lines. One notable study reported IC50 values for similar compounds against human prostatic adenocarcinoma (PC3), adenocarcinomic human alveolar basal epithelial (A549), and human colorectal carcinoma (HCT116) cell lines. The results indicated potent anticancer activities with IC50 values as low as 0.021±0.0012μM0.021\pm 0.0012\,\mu M for MCF-7 cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against various pathogens and found significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22μg/mL0.22\,\mu g/mL to 0.25μg/mL0.25\,\mu g/mL . This suggests potential applications in treating bacterial infections.

The mechanisms underlying the biological activities of imidazo[1,2-a]pyridine derivatives are multifaceted. They often involve the inhibition of specific enzymes or pathways critical to cancer cell survival and proliferation. For example, some derivatives have been identified as inhibitors of the QcrB enzyme in Mycobacterium tuberculosis, which is crucial for ATP synthesis in bacterial cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is essential for optimizing their biological activity. Modifications at various positions on the imidazo ring can significantly influence their potency and selectivity against different biological targets. For instance:

  • Substituents : The presence of methyl groups on the phenyl ring enhances the lipophilicity and cellular uptake of these compounds.
  • Ring modifications : Alterations in the nitrogen positioning within the imidazo ring can lead to variations in anticancer and antimicrobial potency.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer effects using MTT assays on multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 0.021±0.0012μM0.021\pm 0.0012\,\mu M against MCF-7 cells, indicating high efficacy compared to standard chemotherapeutic agents .

Evaluation of Antimicrobial Effects

Another study focused on assessing the antimicrobial properties of related compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting their potential utility in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

  • Methodological Answer : The compound is synthesized via Vilsmeier-Haack formylation, where a chloroform solution of the precursor (e.g., 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine) reacts with POCl₃ and DMF under reflux. Reaction conditions (8 hours at 0–10°C) and stoichiometric ratios (e.g., 0.02 mol precursor in 140 mL chloroform) are critical for optimal yield . Alternative one-pot methods for related imidazo[1,2-a]pyridines involve sequential coupling of N-tosylhydrazones and microwave-assisted cyclization, achieving yields >65% .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on multi-spectroscopic analysis:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbaldehyde signals (δ ~190 ppm for aldehyde carbon) .
  • IR Spectroscopy : Detects aldehyde C=O stretching (~1720 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹) .
  • X-ray Crystallography : Resolves hydrogen bonding (e.g., C—H⋯O interactions) and crystal packing, with CCDC references (e.g., 1426925) providing validated datasets .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :

  • Melting Point : Typically 202–207°C for analogous imidazo[1,2-a]pyridines, influenced by substituent polarity .
  • Solubility : Low in polar solvents (e.g., water) but soluble in chloroform or DMF due to aromatic and hydrophobic groups .
  • Stability : Sensitive to light and moisture; storage under inert atmospheres (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-a]pyridine core be addressed?

  • Methodological Answer : Computational tools (e.g., DFT) predict electron-rich sites for electrophilic substitution. For example, the carbaldehyde group at position 3 directs further functionalization to positions 6 or 8 via Friedel-Crafts or Suzuki-Miyaura coupling . Experimental validation involves monitoring reaction intermediates via LC-MS and optimizing catalyst systems (e.g., Pd/C for cross-coupling) .

Q. What spectroscopic techniques resolve data contradictions in tautomeric forms?

  • Methodological Answer : Tautomerism between keto-enol forms is resolved via:

  • Variable-Temperature NMR : Observes chemical shift changes (e.g., aldehyde proton splitting at low temperatures) .
  • Solid-State IR : Differentiates crystalline vs. solution-phase tautomers by comparing C=O and O-H stretching frequencies .

Q. What computational methods are employed to predict reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, MEP (Molecular Electrostatic Potential) maps identify reactive carbaldehyde groups, while TD-DFT models UV-Vis spectra for photostability assessments .

Q. How does substituent variation impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare derivatives with modified substituents (e.g., fluorophenyl vs. methylphenyl). Bioassays (e.g., enzyme inhibition) show that electron-withdrawing groups (e.g., -CF₃) enhance binding to targets like phosphodiesterases, while bulky groups reduce bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
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7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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